REACTION_SMILES
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[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[c:12]1([P:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)(=[O:20])[N:26]=[N+:27]=[N-:28])[cH:21][cH:22][cH:23][cH:24][cH:25]1.[nH:1]1[cH:2][cH:3][c:4]2[c:5]([CH2:10][OH:11])[cH:6][cH:7][cH:8][c:9]12>>[nH:1]1[cH:2][cH:3][c:4]2[c:5]([CH2:10][N:26]=[N+:27]=[N-:28])[cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccc2[nH]ccc12
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NCc1cccc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |